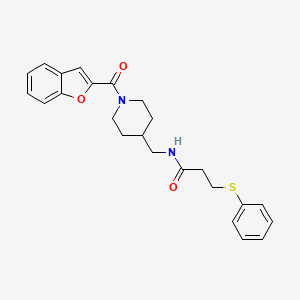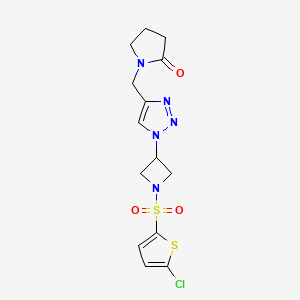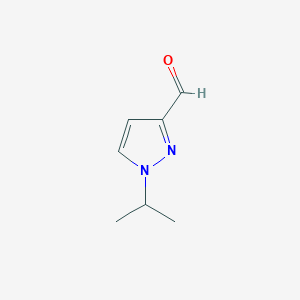
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C24H26N2O3S and its molecular weight is 422.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolism and Disposition in Humans
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide is closely related to SB-649868, which is an orexin 1 and 2 receptor antagonist studied for insomnia treatment. A study by Renzulli et al. (2011) investigated the disposition of [14C]SB-649868 in humans. It was found that the elimination of drug-related material was almost complete over a 9-day period, occurring principally via feces, while urinary excretion was minimal. This study provided important insights into the metabolism and disposition of this compound in humans, indicating the significance of the benzofuran component in drug excretion and metabolism processes (Renzulli et al., 2011).
Aromatase Inhibition and Cancer Treatment
Hartmann and Batzl (1986) researched the use of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis. Their study showed that these compounds had stronger inhibition of human placental aromatase compared to aminoglutethimide, a drug used for hormone-dependent breast cancer treatment. This research highlights the potential of piperidine derivatives in the treatment of hormone-dependent cancers, demonstrating the importance of such compounds in medical research (Hartmann & Batzl, 1986).
Phospholipase A2 Inhibition and Cardiovascular Health
Oinuma et al. (1991) studied the synthesis and evaluation of benzenesulfonamides as membrane-bound phospholipase A2 inhibitors, which included N-(phenylalkyl)piperidine derivatives. These compounds showed potent inhibition of arachidonic acid liberation and significantly reduced myocardial infarction size in rats. This research underscores the potential of piperidine derivatives in cardiovascular health, particularly in the context of heart diseases and myocardial protection (Oinuma et al., 1991).
Sigma Receptor Binding
Maier and Wünsch (2002) synthesized and evaluated spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines] for their binding properties to sigma(1) and sigma(2) receptors. Their study revealed that compounds with a cyano group in the spirocycle showed high sigma(1) receptor affinity and selectivity, indicating potential applications in neurological research and drug development (Maier & Wünsch, 2002).
Propiedades
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c27-23(12-15-30-20-7-2-1-3-8-20)25-17-18-10-13-26(14-11-18)24(28)22-16-19-6-4-5-9-21(19)29-22/h1-9,16,18H,10-15,17H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJYYLRLUCIOFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2398352.png)
![1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one](/img/structure/B2398353.png)

![2,4-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2398355.png)
![N-(3-chloro-4-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2398357.png)

![Cyclohexyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate](/img/structure/B2398361.png)
![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2398362.png)





